molecular formula C22H21NO6 B2794801 (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate CAS No. 879799-65-2

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Cat. No. B2794801
CAS RN: 879799-65-2
M. Wt: 395.411
InChI Key: RBCZIXQYJKEDSU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity
A notable application in scientific research is the synthesis and evaluation of antimicrobial activity of derivatives related to the chemical structure of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate. For example, the synthesis of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives from 2-hydroxyl acetophenones has been reported, showcasing their antimicrobial potential in vitro (Pervaram et al., 2018). This emphasizes the role of such compounds in developing new antimicrobial agents.

Heterocyclic Derivative Syntheses
Research has also delved into the catalytic synthesis of heterocyclic derivatives, including the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, producing a variety of heterocyclic compounds. These reactions highlight the compound's utility in creating complex heterocyclic structures with potential biological activities (Bacchi et al., 2005).

Metabolism to HIV-1 Protease Inhibitors
An intriguing application is the metabolism of related compounds to produce potent inhibitors of the HIV-1 protease, an essential enzyme for the HIV virus's lifecycle. This research avenue explores the transformation of specific compounds in rat liver slices, leading to metabolites with significantly increased potency as HIV-1 protease inhibitors, demonstrating potential therapeutic applications (Balani et al., 1995).

Novel Triazafulvalene System Synthesis
Another area of interest is the development of new synthetic methodologies, such as the synthesis of derivatives forming a new triazafulvalene system. These synthetic routes offer innovative approaches to creating compounds with unique electronic and structural properties, which could have implications in material science and pharmaceutical development (Uršič et al., 2010).

Development of Antimicrobial Agents
Further research includes the design and synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives as potent 5HT1B antagonists. This showcases the compound's versatility in being modified to target different biological receptors, highlighting its potential in drug discovery and development for various therapeutic applications (Horchler et al., 2007).

properties

IUPAC Name

[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-27-16-7-8-17-19(14-16)28-20(21(17)24)13-15-5-3-4-6-18(15)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZIXQYJKEDSU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(=O)N4CCOCC4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(=O)N4CCOCC4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.